molecular formula C7H14BrF6N2P B14109672 N-[2-Bromo-3-(dimethylamino)-2-propenylidene]-N-methyl-methanaminium hexafluorophosphate

N-[2-Bromo-3-(dimethylamino)-2-propenylidene]-N-methyl-methanaminium hexafluorophosphate

Cat. No.: B14109672
M. Wt: 351.07 g/mol
InChI Key: NHFBVLZINOZKPB-UHFFFAOYSA-N
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Description

N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a hexafluorophosphate anion. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) typically involves the reaction of 2-bromo-3-(dimethylamino)acrolein with N-methylmethanaminium hexafluorophosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dimethylamine and propynal, which undergo a Reppe vinylation reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous processes to ensure high yield and purity. The use of vinyl ethers and phosgene in the presence of dimethylformamide can lead to the formation of the iminium chloride intermediate, which is then converted to the final product under alkaline conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride and sodium amide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) involves its interaction with molecular targets through its reactive functional groups. The bromine atom and dimethylamino group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The hexafluorophosphate anion provides stability to the compound, making it suitable for use in different environments .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) is unique due to its combination of a bromine atom, a dimethylamino group, and a hexafluorophosphate anion. This combination imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C7H14BrF6N2P

Molecular Weight

351.07 g/mol

IUPAC Name

[2-bromo-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate

InChI

InChI=1S/C7H14BrN2.F6P/c1-9(2)5-7(8)6-10(3)4;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1

InChI Key

NHFBVLZINOZKPB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=[N+](C)C)Br.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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